N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 9, a ketone at position 4, and a benzamide moiety at position 3. This scaffold is of significant interest due to its structural similarity to bioactive molecules, particularly in kinase inhibition and analgesic applications. The pyrido-pyrimidine nucleus is a bioisostere of quinolinones, enabling retention or enhancement of biological activity while modulating physicochemical properties .
Properties
IUPAC Name |
N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-19-14(11)17-10-13(16(19)21)18-15(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQMFMKPMFCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192260 | |
| Record name | N-(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81000-04-6 | |
| Record name | N-(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81000-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the condensation of heterocyclic ketene aminals with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile . Another method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and nitriles under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzoyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-HIV research, the compound binds to the active site of viral integrase, inhibiting its activity and preventing the integration of viral DNA into the host genome . This binding is facilitated by the chelation of metal ions at the active site, which is crucial for the enzyme’s function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₆H₁₃N₃O₂. †Estimated range from analogs in .
Key Findings
Structural Modifications and Bioisosterism: The pyrido[1,2-a]pyrimidine core in the target compound serves as a bioisostere for 4-hydroxyquinolin-2-ones, retaining analgesic activity while altering solubility and metabolic stability . Substitution at position 3 (benzamide) differentiates it from analogs like G756-0653 (substitution at position 2), which may influence target binding specificity .
H-bond donor/acceptor counts align with kinase inhibitor benchmarks (e.g., tivozanib), though the absence of a second donor may reduce potency against VEGFR-2 .
Biological Activity :
- Analogs with benzamide or benzyl groups (e.g., N-benzyl derivatives in ) exhibit consistent analgesic efficacy in the "acetic acid writhing" model, independent of substituent variations. This suggests the pyrido-pyrimidine nucleus drives activity.
- ZINC33268577’s high Shape Tanimoto score (0.803) with tivozanib indicates structural mimicry of VEGFR-2 inhibitors, though the target compound’s lack of a methoxy group (cf. G756-0653 ) may limit kinase affinity .
Therapeutic Potential: The target compound’s structural hybridity positions it for dual analgesic and kinase-inhibitory applications, but empirical data on specific targets (e.g., COX-2 or VEGFR-2) are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
